Product packaging for Bruceoside E(Cat. No.:)

Bruceoside E

Cat. No.: B1232883
M. Wt: 670.7 g/mol
InChI Key: QBIRRDDMFSFVGM-LWPHVLBVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Natural Occurrence and Phytochemical Context of Bruceoside E Research

This compound is a naturally occurring chemical compound that has been isolated exclusively from plants belonging to the Brucea genus, a member of the Simaroubaceae family. vulcanchem.com This genus comprises approximately ten species of small trees and shrubs found across tropical regions of Africa, Asia, and Australia. aau.edu.et Notably, Brucea javanica (L.) Merr., a plant with a long history of use in traditional medicine in several Asian countries for treating conditions like dysentery and malaria, is the primary botanical source of this compound. vulcanchem.comnih.gov Other prominent species within the genus include Brucea antidysenterica, which is well-known in Ethiopia, and Brucea sumatrana. aau.edu.et The medicinal applications of these plants have spurred significant phytochemical investigation into their constituents. nih.govdovepress.com

The distribution of the Brucea genus is widespread, with various species documented in different geographical locations.

Species of the genus BruceaOccurrence
B. antidysentericaEthiopia, Asia, Angola, Cameroon, Congo, Sudan, Malawi, Tanzania
B. erythraeaeEritrea
B. tenuifoliaUganda and Tanzania
B. macrocarpa
B. salutaris
B. ferruginea
B. sumatranaAsia
B. amarissimaAsia
B. javanicaAsia
B. mollis
Data sourced from a 2011 thesis on the phytochemical investigation of Brucea antidysenterica seeds. aau.edu.et

This compound belongs to a large and structurally complex class of natural products known as quassinoids. vulcanchem.com Quassinoids are degraded triterpenes, often characterized by a highly oxygenated and structurally intricate framework. researchgate.net They are considered the bitter principles of the Simaroubaceae family and are responsible for many of the reported biological activities of these plants. researchgate.net

The structural foundation of quassinoids is typically a picrasane (B1241345) skeleton, which consists of fused and bridged rings, often including a valerolactone. uef.fi They are categorized into different groups based on their carbon skeletons, such as C18, C19, C20, C-22, and C-25. researchgate.net this compound itself possesses a characteristic quassinoid skeleton attached to a glucoside moiety. vulcanchem.com This glycosidic linkage to a glucose molecule significantly impacts its chemical and physical properties. vulcanchem.com

The Brucea genus is a rich source of quassinoids, with over 70 different compounds identified from B. javanica alone. frontiersin.org These include not only glycosides like this compound but also aglycones such as brusatol (B1667952) and bruceine D. nih.govnih.gov The diversity of quassinoids within this genus is vast, with ongoing research continuing to uncover new derivatives. researchgate.netresearchgate.net

Historical Trajectory and Initial Discoveries Pertaining to this compound Bioactivity Research

The scientific interest in the Brucea genus was significantly propelled by the discovery of the potent antileukemic properties of compounds like bruceantin. aau.edu.et This led to broader investigations into the chemical constituents of various Brucea species. The isolation and structural elucidation of this compound, along with the related compounds Bruceoside D and F, were first reported as part of bioassay-guided fractionation studies. vulcanchem.com These initial studies revealed that this compound exhibited selective cytotoxic activity against a range of cancer cell lines. researchgate.net

Early research on related quassinoid glycosides, such as bruceoside A and B, which were identified as potent antileukemic agents, paved the way for the investigation of other bruceosides. researchgate.netacs.org The discovery of this compound and its initial bioactivity screening contributed to the growing body of evidence supporting the potential of quassinoids as a source for developing new therapeutic agents. researchgate.net

Methodological Approaches in this compound Isolation and Pre-Characterization for Biological Studies

The isolation of this compound from its natural source, primarily the seeds of Brucea javanica, involves a multi-step extraction and purification process. researchgate.net A common approach begins with the extraction of the powdered plant material using a solvent like 95% ethanol. researchgate.net The resulting crude extract is then typically defatted with petroleum ether and subsequently fractionated with solvents of increasing polarity, such as ethyl acetate (B1210297) and n-butanol. researchgate.net

Bioassay-guided fractionation is a key strategy employed, where the fractions are tested for biological activity at each stage to guide the isolation of the active compounds. vulcanchem.com The fraction containing this compound is subjected to various chromatographic techniques for purification. These often include column chromatography on silica (B1680970) gel, followed by more advanced methods like medium-pressure liquid chromatography (MPLC) over ODS (octadecylsilane) and purification using Sephadex LH-20. researchgate.net High-performance liquid chromatography (HPLC) is frequently used as a final purification step to obtain the pure compound. researchgate.net

Once isolated, the structure of this compound is elucidated using a combination of sophisticated spectroscopic methods. vulcanchem.com These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and mass spectrometry (MS), particularly high-resolution electrospray ionization mass spectrometry (HR-ESI-MS). researchgate.netarabjchem.org These analytical techniques allow for the precise determination of the compound's molecular formula, the connectivity of its atoms, and its absolute stereochemistry, which is crucial for understanding its biological activity. vulcanchem.comresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H42O16 B1232883 Bruceoside E

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C31H42O16

Molecular Weight

670.7 g/mol

IUPAC Name

(1R,2S,3R,6R,8S,9S,13S,14R,15R,16S,17S)-15,16-dihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,10-dioxo-11-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylic acid

InChI

InChI=1S/C31H42O16/c1-10(2)5-16(33)47-22-24-30-9-43-31(24,28(41)42)25(39)21(38)23(30)29(4)7-13(17(34)11(3)12(29)6-15(30)46-26(22)40)44-27-20(37)19(36)18(35)14(8-32)45-27/h7,10-12,14-15,18-25,27,32,35-39H,5-6,8-9H2,1-4H3,(H,41,42)/t11-,12-,14?,15+,18?,19?,20?,21+,22+,23+,24+,25-,27?,29-,30+,31-/m0/s1

InChI Key

QBIRRDDMFSFVGM-LWPHVLBVSA-N

Isomeric SMILES

C[C@H]1[C@@H]2C[C@@H]3[C@@]45CO[C@@]([C@@H]4[C@H](C(=O)O3)OC(=O)CC(C)C)([C@H]([C@@H]([C@@H]5[C@]2(C=C(C1=O)OC6C(C(C(C(O6)CO)O)O)O)C)O)O)C(=O)O

Canonical SMILES

CC1C2CC3C45COC(C4C(C(=O)O3)OC(=O)CC(C)C)(C(C(C5C2(C=C(C1=O)OC6C(C(C(C(O6)CO)O)O)O)C)O)O)C(=O)O

Synonyms

bruceoside E

Origin of Product

United States

Preclinical Pharmacological Spectrum of Bruceoside E

Antineoplastic Activities of Bruceoside E in Preclinical Models

The antineoplastic potential of compounds derived from Brucea javanica is well-documented, with quassinoids being the primary constituents responsible for these effects. frontiersin.orgnih.gov While research specifically targeting this compound is not as extensive as for other related compounds, it has been identified as a cytotoxic quassinoid glucoside. dntb.gov.uaresearchgate.net The broader family of Brucea javanica quassinoids is known to inhibit tumor cell growth and induce apoptosis across various cancer cell lines. frontiersin.orgresearchgate.net

Antiproliferative Effects of this compound on Neoplastic Cell Lines

The broader class of quassinoids from this plant has shown significant antiproliferative activity. For example, related compounds like Brusatol (B1667952) and Bruceine D exhibit potent growth inhibition in pancreatic, lung, and breast cancer cell lines. frontiersin.orgfrontiersin.org One study on a new quassinoid derivative, Brujavanol E, reported significant cytotoxicity against human oral epidermoid carcinoma (KB) and human breast cancer (MCF-7) cell lines. researchgate.net Although specific IC₅₀ values for this compound are not widely reported, the established activity of its chemical relatives provides a strong rationale for its investigation as an antiproliferative agent.

Pro-apoptotic Induction by this compound in Cancer Cell Models

Apoptosis, or programmed cell death, is a key mechanism through which anticancer agents eliminate malignant cells. Extracts of Brucea javanica, which contain this compound, have been shown to induce apoptosis in several cancer models. dntb.gov.uaresearchgate.net The pro-apoptotic activity of these extracts often involves the activation of both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. researchgate.net This can include the activation of key executioner proteins like caspase-3 and caspase-9, and the cleavage of poly (ADP-ribose) polymerase (PARP). nih.gov

For example, aqueous extracts containing this compound induced apoptosis in NSCLC cells by cleaving procaspase-3 and PARP. nih.gov Studies on related quassinoids further illuminate these pathways. Bruceine D has been found to trigger apoptosis in pancreatic cancer cells and bladder cancer cells through mechanisms involving the upregulation of caspases and inhibition of survival pathways like NF-κB. dntb.gov.ua Given the shared quassinoid structure, it is plausible that this compound contributes to the pro-apoptotic profile of Brucea javanica extracts, though specific molecular targets for this compound remain to be elucidated.

Anti-angiogenic Potentials of this compound in Experimental Oncology

Currently, there is a lack of specific scientific studies focusing on the anti-angiogenic properties of isolated this compound. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, making it a key target for cancer therapy. While the anti-angiogenic potential of Brucea javanica as a whole or its other major components is an area of active research, the direct contribution of this compound to this effect has not been detailed in available preclinical models. Future research is needed to investigate whether this compound can inhibit key angiogenic factors or pathways.

Anti-metastatic and Anti-invasive Modulations by this compound in Preclinical Settings

The ability to inhibit cancer cell metastasis and invasion is a crucial characteristic of an effective anticancer agent. Research into the specific anti-metastatic and anti-invasive properties of this compound is still in its infancy. However, studies on the broader family of quassinoids indicate a potential role in these processes. For example, Bruceine D has been shown to inhibit the migration of osteosarcoma cells. mdpi.com The general anti-cancer research on Brucea javanica indicates that its extracts can affect processes related to tumor cell migration and invasion. researchgate.net However, dedicated studies are required to determine if this compound has a direct inhibitory effect on the complex cascade of metastasis, including cell adhesion, migration, and invasion.

Immunomodulatory Aspects of this compound in Cancer Biology

The interaction between cancer cells and the immune system is a critical determinant of tumor progression. Some natural compounds can modulate the immune response to enhance anti-tumor activity. The immunomodulatory effects of Brucea javanica oil have been noted, with some preparations showing the ability to mediate immunomodulatory activity. nih.gov However, the specific role of this compound in modulating the tumor microenvironment or influencing immune cell function in the context of cancer has not been specifically investigated. This remains an important and unexplored area for future research to understand the full therapeutic potential of this compound.

Anti-inflammatory Modulations by this compound

Compounds isolated from Brucea javanica have demonstrated a range of pharmacological properties, including anti-inflammatory activities. frontiersin.orgnih.gov Quassinoids and triterpenoids are among the metabolites that contribute to these effects. nih.gov The oil from Brucea javanica is used in Chinese medicine to treat inflammatory diseases, and its mechanisms are linked to immune modulation and anti-inflammation. nih.gov While related quassinoids have been investigated for their anti-inflammatory potential, specific preclinical data detailing the anti-inflammatory mechanisms of this compound are not currently available in the scientific literature. aau.edu.et The established anti-inflammatory profile of the plant source suggests that this compound may contribute to this activity, warranting further investigation.

Suppression of Pro-inflammatory Mediators by this compound

Research into the specific effects of this compound on pro-inflammatory mediators is limited. However, studies on related quassinoid compounds isolated from the same plant, Brucea javanica, provide some context. For instance, other bruceosides have demonstrated the ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator. Excessive NO production is associated with the pathogenesis of chronic inflammation. ucsf.edu The mechanism of action for some plant extracts containing related compounds involves the inhibition of inducible nitric oxide synthase (iNOS), the enzyme responsible for NO production during inflammation. ucsf.edu Similarly, the inhibition of prostaglandin (B15479496) E2 (PGE2), another crucial mediator of inflammation, has been noted for some quassinoids. sci-hub.se These findings suggest a potential avenue of investigation for this compound, though direct evidence of its efficacy in suppressing these specific mediators is not yet available in the reviewed literature.

Impact of this compound on Inflammatory Cell Signaling Pathways

The direct impact of this compound on inflammatory cell signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways has not been extensively documented in publicly available research. These pathways are critical in the inflammatory process. nih.govnumberanalytics.com The NF-κB pathway is a key regulator of genes involved in the immune and inflammatory response. researchgate.netnih.gov When activated by inflammatory stimuli, it promotes the expression of pro-inflammatory genes that encode cytokines and other mediators of inflammation. numberanalytics.comnih.gov

The MAPK signaling cascade, which includes pathways like ERK1/2 and p38, is also central to the cellular response to inflammatory signals and is involved in the production of inflammatory mediators. frontiersin.orgfrontiersin.org Studies on other compounds from Brucea javanica, such as Bruceoside A and B, have shown inhibitory effects on these pathways in macrophages. nih.gov For example, Bruceoside B has been found to inhibit the PI3K/Akt/NF-κB signaling pathways. lumenlearning.com While this suggests that quassinoids as a class may modulate these pathways, specific research confirming a similar mechanism for this compound is needed.

Immunomodulatory Capacities of this compound Beyond Oncology

The immunomodulatory capacities of this compound outside the context of oncology are not well-defined in current scientific literature. The general immunomodulatory effects of compounds often involve their interaction with key immune cells like lymphocytes and macrophages.

Effects of this compound on Lymphocyte Activation and Differentiation

There is currently a lack of specific research data on the effects of this compound on the activation and differentiation of lymphocytes. Lymphocyte activation is a pivotal step in the adaptive immune response, involving the proliferation and differentiation of T and B cells upon encountering an antigen. immunology.org This process is tightly regulated by a series of signaling events. frontiersin.org B-cell differentiation, for instance, is a complex process that leads to the generation of antibody-producing plasma cells and memory B cells. lumenlearning.com While some natural compounds have been shown to modulate lymphocyte functions, specific studies detailing how this compound influences these processes are not available.

Macrophage Polarization and Cytokine Production Influenced by this compound

Other Emerging Biological Activities of this compound

Antiparasitic Investigations of this compound (e.g., Antimalarial)

This compound, a quassinoid isolated from Brucea javanica, has been a subject of investigation for its potential antiparasitic properties, particularly against the malaria parasite, Plasmodium falciparum. Quassinoids, in general, are recognized for a range of biological activities, including antimalarial effects.

In vitro studies have demonstrated the activity of various bruceines against P. falciparum. Specifically, research on related compounds has shown that bruceines D, E, F, and H exhibit antimalarial activity against the K1 strain of P. falciparum. researchgate.net Bruceine E demonstrated an IC50 value of 4.37 µM against this chloroquine-resistant strain. researchgate.net The structural differences between these compounds, such as the substituted groups at carbon C-13, are thought to influence their level of activity. researchgate.net For comparison, other related compounds like brusatol have shown significant antimalarial activity, while bruceoside A was found to be inactive, highlighting the specific structural requirements for antiparasitic efficacy within this class of compounds. nih.gov The antimalarial action of some bruceines, like bruceine B, has been suggested to stem from the inhibition of protein and nucleic acid synthesis in the parasite. researchgate.net

Table 1: Antimalarial Activity of Bruceine Compounds Against P. falciparum K1 Strain

Compound IC50 (µM) researchgate.net
Bruceine D 1.41
This compound 4.37
Bruceine F 3.85
Bruceine H 1.06

Hypoglycemic Research on this compound in Experimental Models

Research has explored the potential of quassinoids from Brucea javanica seeds, including this compound, in managing blood glucose levels. Studies in experimental animal models have provided evidence for the hypoglycemic effects of these compounds.

In a notable study using streptozotocin (B1681764) (STZ)-induced diabetic rat models, this compound and the related compound Bruceine D were investigated for their ability to lower blood glucose concentrations. researchgate.net this compound was found to reduce blood glucose levels by 73.57% ± 13.64% in these diabetic models. researchgate.net This effect was comparable to that of the standard hypoglycemic drug, glibenclamide. researchgate.net Furthermore, in normoglycemic mice, this compound demonstrated a capacity to decrease blood glucose concentration by 40.07% to 48.82%. researchgate.net It has been suggested that the presence of a hydroxyl group at carbon C-2 in this compound may contribute to a reduced toxic effect compared to Bruceine D. researchgate.net The hypoglycemic activity of extracts from B. javanica has been associated with the various phytochemicals present in the plant. researchgate.net

Table 2: Hypoglycemic Effects of Bruceine Compounds

Compound Animal Model % Blood Glucose Reduction researchgate.net
This compound STZ-induced diabetic rats 73.57 ± 13.64%
Bruceine D STZ-induced diabetic rats 87.99 ± 2.91%
This compound / Bruceine D Normoglycemic mice 40.07 - 48.82%

Neuroprotective Research on this compound

While direct research specifically targeting the neuroprotective effects of this compound is limited, the broader class of compounds to which it belongs has shown potential in this area. For instance, Bruceoside B, another triterpenoid (B12794562) from Brucea javanica, has been noted for its anti-acetylcholinesterase (AChE) activity, suggesting a potential for neuroprotection. targetmol.com

The mechanisms underlying neuroprotection by natural compounds often involve combating oxidative stress, reducing neuroinflammation, and regulating autophagy. mdpi.comfrontiersin.org For example, other plant-derived alkaloids have demonstrated neuroprotective effects by activating antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH), thereby counteracting oxidative stress. mdpi.com Some compounds can also regulate autophagy, a cellular process critical for clearing damaged components, which plays a role in improving neurological function following injury. mdpi.com Although these mechanisms are yet to be specifically confirmed for this compound, they represent plausible pathways by which it or related quassinoids could exert protective effects on the nervous system.

Organ-Protective Research on this compound (e.g., Lung, Kidney)

The potential of quassinoids to offer protection to various organs has been recognized. researchgate.net Deleterious interactions between organs, such as the lung and kidney, can contribute to multi-organ failure in critical illness. nih.govresearchgate.net Research into protective strategies, including pharmacological interventions, is ongoing.

While specific studies on this compound for lung and kidney protection are not extensively documented, the anti-inflammatory properties associated with isolates from Brucea javanica suggest a potential role in mitigating organ damage. researchgate.net Inflammation is a key driver of injury in organs like the lungs and kidneys, particularly in the context of conditions like acute respiratory distress syndrome (ARDS). respiratory-therapy.comnih.gov Mechanical ventilation, a necessary intervention in ARDS, can itself release inflammatory cytokines from the lungs that may subsequently affect other organs, including the kidneys. respiratory-therapy.com Therefore, compounds with anti-inflammatory capabilities could theoretically offer a degree of organ protection. The investigation into how natural compounds might modulate these damaging inflammatory cascades is an active area of research.

Elucidation of Molecular and Cellular Mechanisms of Action for Bruceoside E

Target Identification and Validation for Bruceoside E Bioactivity

Target identification and validation are crucial steps to understand the therapeutic potential of a compound. researchgate.net For this compound and its analogues, this process involves identifying specific molecular partners through which they exert their effects. The main targets identified for the broader quassinoid class fall into three main categories: proteins, nucleic acids, and membrane-associated structures.

The most well-documented mechanism for quassinoids like brusatol (B1667952) and bruceoside A is the potent inhibition of protein synthesis. patsnap.comnih.gov This action suggests a direct or indirect interaction with the cellular translational machinery, such as ribosomes. By halting the production of proteins essential for cell survival and proliferation, these compounds can effectively induce cell death, particularly in rapidly dividing cancer cells. patsnap.com

While specific protein kinases or transcription factors directly targeted by this compound have not been fully elucidated, the modulation of major signaling pathways implies interaction with such proteins. For instance, studies on the related compound Bruceine D show it affects the phosphorylation status of key signaling kinases like Akt and members of the Mitogen-Activated Protein Kinase (MAPK) family. explorationpub.comnih.gov This indicates that protein kinases are likely targets for this class of compounds, even if direct binding studies for this compound are pending. Similarly, the regulation of inflammatory pathways suggests an influence on transcription factors like Nuclear Factor-kappa B (NF-κB). nih.govresearchgate.net

Research on the closely related compounds Bruceoside A and brusatol has demonstrated a significant inhibitory effect on both RNA and protein synthesis in P-388 lymphocytic leukemic cells. nih.gov The inhibition of DNA synthesis was found to be a strong correlate with the observed anti-neoplastic activity. nih.gov This suggests that the molecular targets of these quassinoids are involved in the fundamental processes of genetic information transfer and replication.

Further in vitro analysis of brusatol and Bruceoside A showed marginal inhibition of several key enzymes involved in nucleic acid metabolism. nih.gov This indicates that while the primary mechanism might be at the level of protein synthesis, these compounds can also influence the enzymatic machinery responsible for building DNA and RNA.

Table 1: In Vitro Enzymatic Inhibition by Related Quassinoids (Brusatol and Bruceoside A) Data from studies on P-388 lymphocytic leukemia cells. nih.gov

Enzyme TargetObserved Inhibition
DNA PolymeraseMarginal
RNA PolymeraseMarginal
Thymidylate SynthetaseMarginal
Dihydrofolate ReductaseMarginal
Phosphoribosyl Pyrophosphate AminotransferaseMarginal (key inhibition site in purine (B94841) synthesis)
Ribonucleotide ReductaseMarginal

Efflux pumps are transmembrane proteins that actively transport a wide variety of substrates out of the cell. frontiersin.org In bacteria and cancer cells, the overexpression of these pumps is a major mechanism of multidrug resistance (MDR), as they can expel therapeutic agents before they reach their intracellular targets. frontiersin.orgmdpi.com These pumps, often belonging to the Resistance-Nodulation-Division (RND) family, utilize the proton motive force to extrude compounds. oncotarget.com

While some natural products have been identified as inhibitors of efflux pumps, thereby reversing drug resistance, there is currently a lack of specific research demonstrating the interaction of this compound with these membrane-associated targets. The potential for this compound to modulate efflux pumps remains an open area for investigation.

Signal Transduction Pathway Modulation by this compound

The biological effects of this compound and related compounds are executed through the complex modulation of intracellular signal transduction pathways. These pathways are critical networks that control cellular decisions regarding life, death, and inflammatory responses.

Apoptosis, or programmed cell death, is a tightly regulated process essential for removing damaged or unwanted cells. mdpi.comnumberanalytics.com Its dysregulation is a hallmark of cancer. Several quassinoids from Brucea javanica have been shown to be potent inducers of apoptosis by targeting key signaling pathways.

Studies on Bruceine D demonstrate that it induces apoptosis by activating the MAPK pathway and inhibiting the Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway. explorationpub.comnih.gov The PI3K/Akt pathway is a critical pro-survival cascade that is often overactive in cancers. nih.gov Inhibition of this pathway by Bruceine D leads to the activation of downstream apoptotic effectors. explorationpub.comnih.gov Similarly, the activation of stress-related MAPK pathways, such as p38 and JNK, promotes apoptosis. explorationpub.com

This modulation of upstream signaling converges on the mitochondrial (intrinsic) pathway of apoptosis. It involves changing the ratio of pro-apoptotic (Bax, Bak) to anti-apoptotic (Bcl-2, Bcl-xL) proteins, leading to the loss of mitochondrial membrane potential and the release of cytochrome c. nih.govnih.gov This triggers the caspase cascade, a hierarchical system of proteases (Caspase-9, Caspase-8, Caspase-3) that execute the final stages of cell death. nih.gov A study on Bruceine E showed it attenuates hepatic steatosis by modulating the PI3K/Akt pathway, further supporting the role of this pathway as a target for this compound class. researchgate.net

Table 2: Effects of Related Quassinoid Bruceine D on Apoptosis-Signaling Proteins Data from studies on pancreatic and non-small-cell lung cancer cells. explorationpub.comnih.govnih.gov

PathwayProteinEffect of Bruceine D
PI3K/Akt p-Akt (phosphorylated Akt)Decrease
PI3KDecrease
MAPK p-p38 (phosphorylated p38)Increase
p-ERK1/2 (phosphorylated ERK1/2)Increase
p-JNK (phosphorylated JNK)Increase
Mitochondrial BaxIncrease
BakIncrease
Bcl-2Decrease
Caspase Cascade Pro-caspase-8Decrease
Pro-caspase-9Decrease
Pro-caspase-3Decrease
Cleaved PARPIncrease

Chronic inflammation is linked to the development of numerous diseases, including cancer. oncotarget.com Key signaling pathways that orchestrate the inflammatory response include the Nuclear Factor-kappa B (NF-κB) and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways. oncotarget.comnih.gov

Research on quassinoids has highlighted their anti-inflammatory properties. nih.gov A study on Bruceine E demonstrated its ability to suppress inflammatory gene and protein expression through the modulation of the PI3K/Akt/NF-κB signaling pathway. researchgate.net Similarly, Bruceoside B was found to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 by inhibiting the PI3K/Akt/NF-κB pathway. researchgate.net The NF-κB pathway is a central regulator of inflammation, and its inhibition is a key mechanism for the anti-inflammatory effects of these compounds. nih.gov

The JAK/STAT pathway is another crucial signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in immunity and inflammation. frontiersin.orgworktribe.com There is significant crosstalk between the JAK/STAT, NF-κB, and PI3K/Akt pathways. nih.gov For example, activation of NF-κB can lead to the production of cytokines like IL-6, which in turn activate the JAK/STAT pathway. nih.gov Conversely, activated STAT3 can enhance NF-κB activation. nih.gov While compounds like Bruceine E and Bruceoside B have been shown to target the NF-κB and PI3K/Akt axes, direct evidence of this compound modulating the JAK/STAT pathway specifically is not yet available and represents an area for future research. researchgate.netresearchgate.net

Autophagy Pathway Modulation by this compound

Specific research detailing the modulation of the autophagy pathway by this compound was not found in the search results.

Autophagy is a catabolic "self-eating" process crucial for cellular homeostasis, where the cell degrades and recycles its own components. researchgate.net This mechanism allows cells to remove damaged organelles and misfolded proteins and provides energy and nutrients during periods of stress, such as starvation. researchgate.netnih.gov The process involves the formation of a double-membraned vesicle, known as an autophagosome, which engulfs cytoplasmic material. nih.gov The autophagosome then fuses with a lysosome to form an autolysosome, where the captured contents are degraded. researchgate.net

The autophagy pathway is orchestrated by a core set of autophagy-related (ATG) genes. nih.gov Key protein complexes involved include the ULK1 complex, which initiates autophagosome formation, and the Beclin1-VPS34 complex, which is necessary for the nucleation of the autophagosomal membrane. researchgate.net A hallmark of autophagy is the conversion of the protein LC3-I to LC3-II, which becomes associated with the autophagosome membrane. nih.gov Dysregulation of this pathway is implicated in numerous diseases, including cancer and neurodegenerative disorders. researchgate.net

Epigenetic and Transcriptional Regulation by this compound

Gene Expression Profiling in Response to this compound Treatment

The search results did not yield any studies that performed gene expression profiling on cells or tissues following treatment with this compound.

Gene expression profiling is a powerful technique used to measure the activity of thousands of genes at once, creating a global picture of cellular function. wikipedia.org Methods like DNA microarrays or RNA-Sequencing (RNA-Seq) allow researchers to determine which genes are turned "on" or "off" in a cell at a specific moment. wikipedia.orgbio-rad.com This approach can be used to understand how cells react to a particular treatment or to distinguish between different cell types, such as normal and malignant cells. wikipedia.orgnih.gov By analyzing the changes in the expression of numerous genes simultaneously, it is possible to identify key biological pathways and molecular networks affected by a given substance. nih.gov

Histone Modification and Chromatin Remodeling Influenced by this compound

Specific data on how this compound influences histone modification or chromatin remodeling is not available in the current search results.

In eukaryotic cells, DNA is packaged into a complex structure called chromatin. wikipedia.org The fundamental unit of chromatin is the nucleosome, which consists of DNA wrapped around a core of histone proteins (H2A, H2B, H3, and H4). abcam.comsquarespace.com The accessibility of DNA for processes like transcription is heavily regulated by the state of the chromatin. abcam.com

Histone modifications are covalent post-translational modifications to histone proteins, including acetylation, methylation, phosphorylation, and ubiquitination. wikipedia.orgcd-genomics.com These modifications are added or removed by specific enzymes, often referred to as "writers" and "erasers". wikipedia.orgabcam.com For example, histone acetyltransferases (HATs) add acetyl groups, which generally leads to a more open chromatin structure (euchromatin) and active gene expression. abcam.com Conversely, histone deacetylases (HDACs) remove these groups, contributing to a more compact structure (heterochromatin) and gene silencing. wikipedia.org

Chromatin remodeling refers to the dynamic process of altering chromatin architecture to control gene accessibility. squarespace.comnumberanalytics.com This is carried out by ATP-dependent chromatin remodeling complexes that can slide, evict, or restructure nucleosomes. squarespace.com Together, histone modifications and chromatin remodeling form a complex epigenetic regulatory network that is crucial for controlling gene expression and cellular identity. abcam.comnih.gov

Table 3: Mentioned Compounds

Compound Name
This compound
E-cadherin
Claudin-1
N-cadherin
Vimentin
Fibronectin
Retinoblastoma protein (Rb)
Snail
ZEB1
Twist
Transforming Growth Factor-β (TGF-β)
Beclin1
LC3-I

Protein Synthesis Inhibition by this compound

This compound belongs to the quassinoid family, a class of natural products recognized for a variety of biological activities, including potent inhibition of protein synthesis. frontiersin.orgnih.govbiorxiv.org This mechanism is a key contributor to their cytotoxic effects against cancer cells. While the specific molecular interactions of every quassinoid have not been detailed, extensive research on closely related compounds, such as brusatol, provides a clear model for their mechanism of action.

Detailed mechanistic studies on representative quassinoids have demonstrated that they primarily target the elongation phase of protein translation. nih.govnih.gov This process involves the sequential addition of amino acids to a growing polypeptide chain on the ribosome. Quassinoids like brusatol have been shown to bind to the 80S ribosome, the functional eukaryotic ribosome responsible for protein synthesis. nih.gov By interacting with the ribosome, these compounds are thought to inhibit the peptidyl transferase reaction, which is the crucial step of forming a peptide bond between amino acids. nih.gov This action effectively freezes the ribosome on the messenger RNA (mRNA) template, leading to a halt in polypeptide chain elongation and an accumulation of 80S ribosomes. nih.gov This cessation of protein production ultimately triggers downstream cellular processes, including apoptosis (programmed cell death), particularly in rapidly dividing cancer cells that are highly dependent on robust protein synthesis.

While direct studies detailing the binding site of this compound on the ribosome are not extensively available, its structural similarity to other well-researched quassinoids strongly suggests a comparable mechanism. The cytotoxic effects of this compound have been observed in various cancer cell lines, consistent with the activity of a potent protein synthesis inhibitor. Research has documented the selective cytotoxicity of this compound, alongside Bruceoside D and Bruceoside F, against melanoma and renal cancer cell lines. frontiersin.org

The table below summarizes the reported cytotoxic activity for this compound and its close analogues against these specific cancer types, presented as log GI50 values, which represent the concentration required to inhibit cell growth by 50%. frontiersin.org

CompoundCancer TypeActivity (log GI50)
This compound Melanoma-4.25 to -4.64
Renal Cancer-4.43 to -4.97
Bruceoside D Melanoma-4.25 to -4.64
Renal Cancer-4.43 to -4.97
Bruceoside F Melanoma-4.25 to -4.64
Renal Cancer-4.43 to -4.97

This potent, targeted inhibition of one of the most fundamental cellular processes underscores the therapeutic potential of quassinoids like this compound in oncology.

Structure Activity Relationship Sar Studies and Synthetic Modifications of Bruceoside E

Derivatization Strategies and Analogue Synthesis for Bruceoside E

The chemical modification of naturally occurring compounds is a cornerstone of medicinal chemistry, aiming to enhance efficacy, improve pharmacokinetic profiles, or reduce toxicity. bioline.org.br For complex molecules like this compound, derivatization strategies primarily focus on modifying existing functional groups to produce novel analogues. mdpi.com These strategies can range from simple chemical reactions on the isolated natural product (semisynthesis) to the complete construction of the molecule from basic starting materials (total synthesis).

Semisynthesis leverages the complex scaffold of the natural product, which is often difficult and costly to produce through total synthesis, to create derivatives. ucl.ac.uk While specific semisynthetic studies on this compound are not extensively documented, the approaches used for structurally similar quassinoids provide a clear blueprint for potential modifications. A notable example within the Brucea family is the conversion of Bruceoside A, a glycoside like this compound, into Bruceantin, a highly potent antileukemic agent. acs.org This transformation highlights the critical role of the side chains in determining bioactivity.

Common semisynthetic strategies that could be applied to this compound include:

Esterification/Acylation: The hydroxyl groups on the quassinoid core and the glucose moiety are prime targets for esterification. researchgate.net Introducing different acyl groups can alter the compound's lipophilicity and its interaction with biological targets.

Alkylation and Methylation: Modification of hydroxyl groups through methylation can influence hydrogen bonding capabilities and metabolic stability. nih.gov

Modification of the C-15 Side Chain: The ester group at the C-15 position is known to be crucial for the cytotoxicity of many quassinoids. Hydrolysis and re-esterification with various carboxylic acids can produce a library of analogues with diverse activities. nih.gov For instance, the synthesis of a brusatol (B1667952) analog with a different C-15 ester resulted in significantly lower antimalarial activity, indicating this position is highly sensitive to the specific nature of the ester group. nih.gov

The total synthesis of a molecule as stereochemically complex as this compound represents a formidable challenge in organic chemistry. vulcanchem.com To date, a complete total synthesis of this compound has not been reported in the literature. The difficulty arises from its polycyclic structure, numerous stereocenters, and the presence of a glycosidic linkage.

However, significant progress has been made in the total synthesis of related, less complex quassinoid scaffolds and other compounds from Brucea javanica. For example, a concise, asymmetric total synthesis has been developed for Bruceolline J, another compound isolated from the same plant, demonstrating advanced strategies for constructing key structural motifs. rsc.org Furthermore, the total synthesis of (+)-quassin, the parent compound of the quassinoid family, has been achieved, establishing foundational synthetic routes for building the core tetracyclic framework. researchgate.net These synthetic accomplishments provide crucial insights and validated chemical pathways that could eventually be adapted to tackle the synthesis of more complex members like this compound. Such efforts are vital not only for ensuring a sustainable supply of the compound but also for creating analogues with modifications that are inaccessible through semisynthesis.

Correlating Structural Modifications of this compound with Preclinical Bioactivity

The biological activity of quassinoids is highly dependent on their specific structural features. SAR studies on a wide range of natural and semisynthetic analogues have revealed key pharmacophores—the essential molecular features responsible for a drug's pharmacological activity.

Although SAR studies focusing exclusively on this compound are limited, extensive research on closely related quassinoids like brusatol, bruceantin, and glaucarubolone (B1216112) allows for well-founded inferences about how specific functional groups contribute to bioactivity. acs.orgnih.gov

Key structural features influencing the bioactivity of quassinoids include:

The C-15 Ester Side Chain: This is widely considered one of the most critical determinants of cytotoxic activity. The nature of the ester at this position dramatically influences potency. For example, the conversion of Bruceoside A to Bruceantin involves modification at this site and significantly impacts its antineoplastic profile. acs.orgnih.gov Studies on glaucarubolone analogues have shown that introducing alkyl substitutions at the alpha-position of the C-15 ester side chain leads to compounds that inhibit DNA synthesis more effectively than they reduce cellular viability. nih.gov

The A-Ring: The presence of an α,β-unsaturated ketone in the A-ring is important for the activity of many quassinoids.

The Glycosidic Moiety: The presence of a sugar group, as in this compound, distinguishes it from aglycones like brusatol. vulcanchem.com This glycosylation generally increases water solubility but can also impact cell permeability and interaction with the biological target. The significant difference in activity often observed between glycosides (e.g., Bruceoside A) and their aglycones (e.g., Bruceantin) underscores the profound impact of this group. nih.govnih.gov

Structural PositionModificationObserved Impact on Bioactivity (in related Quassinoids)Reference
C-15Modification of the ester groupCritical for cytotoxic and antimalarial activity; potency is highly sensitive to the ester structure. nih.gov, nih.gov
C-3Introduction of fluorinated side chainsStrategy to potentially increase potency. bioline.org.br
-Removal of glycoside moiety (conversion to aglycone)Significantly alters bioactivity, often increasing cytotoxic potency (e.g., Bruceoside A to Bruceantin). acs.org, nih.gov
A-Ringα,β-unsaturated ketoneConsidered an important feature for cytotoxic activity. jst.go.jp

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining the pharmacological profile of a drug. longdom.org Biological targets, such as enzymes and receptors, are themselves chiral, meaning they interact differently with molecules of varying stereochemistry. This compound possesses a complex molecular architecture with multiple chiral centers, giving it a well-defined shape. vulcanchem.com

While specific studies altering the stereochemistry of this compound have not been published, research on other complex natural products provides compelling evidence of its importance. For example, total synthesis of various stereoisomers of Bengamide E revealed that changes in the configuration at specific carbon atoms resulted in a complete loss of antitumor activity. mdpi.com This demonstrates that the precise 3D orientation of functional groups is essential for proper binding to the molecular target. Any inversion of a stereocenter in this compound would likely alter its conformation, potentially disrupting key interactions with its biological target and leading to a significant reduction or complete loss of its cytotoxic effects.

Computational Approaches in this compound SAR Elucidation

In recent years, computational chemistry and molecular modeling have become indispensable tools in drug discovery, allowing researchers to predict how a molecule might behave at the atomic level. uwec.eduajol.info These in silico methods are particularly valuable for guiding the synthesis of new analogues and for elucidating SAR. ekb.eg

For this compound and related compounds, molecular docking studies have been employed to explore their therapeutic potential against various diseases. In one such study, this compound was investigated as a potential inhibitor of the InhA enzyme from Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. nih.gov The study used computational docking to predict the binding affinity of this compound to the enzyme's active site.

CompoundTarget EnzymeDiseaseCalculated MolDock Score (kcal/mol)Reference
This compoundInhA (Enoyl-Acyl Carrier Protein Reductase)Tuberculosis-151.98 nih.gov
Bruceoside FInhA (Enoyl-Acyl Carrier Protein Reductase)Tuberculosis-190.76 nih.gov
Bruceoside CH5N1 NeuraminidaseInfluenzaLowest binding energy among tested compounds researchgate.net

The results, summarized in the table above, show that this compound has a favorable predicted binding energy. nih.gov Interestingly, its close structural relative, Bruceoside F, showed an even stronger predicted interaction. nih.gov Such computational findings help prioritize which natural products and potential synthetic derivatives are most likely to show biological activity, thereby focusing laboratory efforts on the most promising candidates. These in silico approaches provide a powerful hypothesis-generating tool that complements experimental SAR studies.

Molecular Docking and Dynamics Simulations for this compound-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule, such as this compound, and a biological target at the molecular level. nih.gov These methods provide insights into the binding affinity, conformation, and stability of the ligand-receptor complex, which is crucial for understanding the compound's mechanism of action and for the rational design of more potent analogues. nih.govnih.gov

While specific molecular docking studies exclusively on this compound are not extensively detailed in publicly available literature, research on its close analogues, such as Bruceoside B and Bruceoside C, offers significant insights into how this class of compounds interacts with protein targets. For instance, in a study investigating potential inhibitors of the H5N1 neuraminidase (NA) enzyme, several compounds from Brucea javanica were analyzed. unpad.ac.idresearchgate.net Bruceoside B and Bruceoside C were identified as promising candidates. unpad.ac.id Molecular docking simulations revealed that these compounds fit into the active site of the NA enzyme, with Bruceoside B exhibiting a binding energy of -9.1 kcal/mol. unpad.ac.id The interactions were stabilized by hydrogen bonds with key amino acid residues within the enzyme's binding pocket, such as Asp151, Arg152, and Arg292. unpad.ac.idresearchgate.net

Molecular dynamics simulations further refine the understanding obtained from docking by simulating the dynamic nature of the interactions over time. nih.govfrontiersin.org These simulations assess the stability of the predicted binding pose and the conformational changes in both the ligand and the protein. nih.govfrontiersin.org For a ligand-protein complex to be considered stable, parameters like the root mean square deviation (RMSD) should remain low and converge over the simulation period, and the radius of gyration (Rg) should indicate that the complex remains compact. nih.gov Studies on related natural products have used MD simulations lasting up to 500 nanoseconds to confirm the stability of ligand-target complexes predicted by docking. nih.gov Such analyses provide crucial evidence for the compound's potential to act as an effective inhibitor. nih.govfrontiersin.org

CompoundTarget ProteinDocking Score (kcal/mol)Key Interacting Residues
Bruceoside BH5N1 Neuraminidase-9.10Asp151, Arg152, Arg292
Bruceoside CH5N1 Neuraminidase-8.39Asp151, Arg152, Glu119, Glu277, Arg292, Arg371

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orgajrconline.org By quantifying physicochemical properties or theoretical molecular descriptors, QSAR models can predict the activity of novel compounds, thereby guiding the synthesis of more effective analogues and reducing the need for extensive experimental screening. wikipedia.orgajrconline.org

QSAR studies have been applied to the broader class of quassinoids, to which this compound belongs, to understand the structural requirements for their various biological activities, including antimalarial and anticancer effects. nih.govresearchgate.net These models typically relate a set of predictor variables (descriptors) to the measured biological activity, often expressed as the concentration required for a specific effect (e.g., IC50). wikipedia.org

The development of a QSAR model involves several steps:

Data Set Selection : A series of structurally related compounds (analogues) with experimentally determined biological activities is compiled. researchgate.net

Descriptor Calculation : For each molecule, a variety of molecular descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electrostatic fields) and represent different aspects of the molecule's physicochemical properties. researchgate.net

Model Building : Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation linking the descriptors to the biological activity. researchgate.net

Validation : The predictive power of the model is rigorously assessed using internal and external validation techniques to ensure its reliability. mdpi.com

For quassinoid analogues, QSAR studies have identified key structural features that influence their potency. For example, analysis of a large set of quassinoids has shown that features like an epoxymethano bridge and specific substitutions on the A and C rings of the quassinoid skeleton can be crucial for activity. researchgate.net A hypothetical QSAR model for this compound analogues might identify descriptors related to the volume of substituents, electronic properties (like charge distribution), and hydrophobicity as being critical for predicting biological activity. The resulting equation allows researchers to prioritize the synthesis of new derivatives that are predicted to have enhanced potency.

AnalogueModification (R-group)Descriptor 1 (e.g., Molecular Volume)Descriptor 2 (e.g., Dipole Moment)Observed Activity (IC50, µM)Predicted Activity (IC50, µM)
This compound-OHX₁Y₁A₁P₁
Analogue 1-OCH₃X₂Y₂A₂P₂
Analogue 2-ClX₃Y₃A₃P₃
Analogue 3-NH₂X₄Y₄A₄P₄

This table is a conceptual representation of data used in a QSAR study. X, Y, A, and P represent numerical values for the respective parameters.

Preclinical Pharmacokinetic and Preformulation Research on Bruceoside E Animal Models Only

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles of Bruceoside E in Animal Models

Detailed in vivo ADME studies specifically investigating this compound in animal models are not extensively available in the public domain. While research has been conducted on other quassinoids from Brucea javanica, such as Bruceoside A and Brusatol (B1667952), specific data for this compound remains limited.

Oral Bioavailability Studies of this compound in Experimental Animals

There is a lack of specific published studies detailing the oral bioavailability of this compound in experimental animal models. Pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and absolute bioavailability following oral administration have not been reported for this specific compound. Generally, quassinoids from Brucea javanica are known to have poor water solubility, which can be a limiting factor for oral bioavailability tandfonline.com.

Tissue Distribution and Organ Accumulation of this compound in Preclinical Species

Specific data from in vivo studies on the tissue distribution patterns and organ accumulation of this compound in preclinical species could not be identified in the available literature. Consequently, information regarding the extent and rate of its distribution into various tissues and organs following administration is not available.

Metabolic Pathways and Metabolite Identification of this compound in Animal Systems

Research specifically identifying the metabolic pathways of this compound and characterizing its metabolites in animal systems has not been published. While studies on related compounds like Brusatol have identified hydroxylation, hydrolysis, and glucuronidation as primary metabolic routes, it is not confirmed if this compound undergoes similar biotransformation nih.gov.

Excretion Routes of this compound and its Metabolites in Preclinical Models

There is no specific information available from preclinical studies to delineate the primary excretion routes (e.g., renal, biliary) for this compound and its potential metabolites in animal models. Mass balance studies, which are crucial for determining the pathways of elimination, have not been reported for this compound bioivt.com.

Preformulation Strategies for Enhancing this compound Preclinical Delivery

While preformulation is a critical step in drug development for compounds with poor solubility, specific research detailing preformulation strategies for this compound is not available ijpsjournal.comnih.gov. The following sections discuss general approaches that could be applicable.

Nanocarrier Systems for this compound Delivery in Research Models

There are no published studies specifically focused on the development or evaluation of nanocarrier systems for the delivery of this compound in research models. However, various nanocarrier systems, such as nanoemulsions, liposomes, and nanostructured lipid carriers, have been explored to improve the bioavailability and delivery of other poorly soluble active components from Brucea javanica tandfonline.comnih.gov. These systems aim to enhance solubility, protect the drug from degradation, and potentially enable targeted delivery nih.gov.

Preclinical Research on this compound: Pharmacokinetics and Formulation Strategies

While this compound, a quassinoid compound isolated from the plant Brucea javanica, has been a subject of interest for its potential biological activities, publicly available scientific literature lacks specific preclinical pharmacokinetic data from animal models. Research in this area is essential to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME), which are critical factors for its development as a potential therapeutic agent. This article will explore the established methodologies and theoretical frameworks for the preclinical investigation of compounds like this compound, drawing upon research on structurally related quassinoids.

1

Detailed preclinical pharmacokinetic studies on this compound in animal models have not been published. However, the general approach to characterizing a novel natural compound like this compound would involve a series of standardized in vivo and in vitro assays. Quassinoids as a class are known to be highly oxygenated, structurally complex triterpenoids, which can present challenges such as poor aqueous solubility and low membrane permeability, potentially leading to low oral bioavailability.

For instance, pharmacokinetic studies on other quassinoids have demonstrated that some are unstable in acidic gastric environments and may have low permeability, hindering their absorption after oral administration. An initial preformulation assessment would therefore be crucial to determine the physicochemical properties of this compound, such as its solubility, LogP (lipophilicity), and stability at different pH levels. These properties would guide the selection of appropriate animal models and formulation strategies for subsequent pharmacokinetic testing.

A typical preclinical pharmacokinetic study in an animal model, such as the rat, would aim to determine the key parameters outlined in the table below.

Table 1: Standard Parameters in Preclinical Pharmacokinetic Studies
ParameterAbbreviationDescription
Maximum Plasma ConcentrationCmaxThe highest concentration of the compound reached in the blood plasma.
Time to Maximum ConcentrationTmaxThe time at which Cmax is observed after administration.
Area Under the CurveAUCThe total exposure to the compound over time, representing the extent of absorption.
Elimination Half-LifeThe time required for the concentration of the compound in the body to be reduced by half.
Volume of DistributionVdThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
ClearanceCLThe volume of plasma cleared of the compound per unit time, indicating the rate of elimination.
Oral BioavailabilityF%The fraction of the orally administered dose that reaches systemic circulation unchanged.

In vitro metabolic stability assays using liver microsomes or hepatocytes from different species (e.g., rat, human) would also be conducted. These tests help predict the rate of metabolism in the liver, a primary site for drug biotransformation, and provide an early indication of the compound's intrinsic clearance.

2 Liposomal Formulations of this compound for Experimental Applications

There are no specific studies detailing the development of liposomal formulations for isolated this compound. However, formulation science offers liposomes as a versatile strategy to overcome common challenges associated with natural products, such as the anticipated poor solubility of quassinoids. Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds, potentially improving their therapeutic index.

For a compound like this compound, a liposomal formulation could offer several advantages for experimental applications:

Enhanced Solubility: Encapsulating a poorly water-soluble compound within a liposome can significantly increase its solubility in aqueous media, facilitating its administration in preclinical studies.

Improved Stability: The lipid bilayer can protect the encapsulated compound from enzymatic degradation and unfavorable pH conditions in the gastrointestinal tract or bloodstream.

Modified Pharmacokinetics: Liposomal encapsulation can alter the ADME profile of a drug, often leading to a longer circulation half-life and a different distribution pattern in the body.

Reduced Toxicity: By modifying the distribution of the compound, liposomes can reduce its accumulation in sensitive tissues, thereby lowering potential toxicity.

Research has been conducted on liposomal formulations of Brucea javanica oil (BJO), from which this compound is derived. These studies demonstrated that encapsulating the oil in liposomes decreased its toxicity and enhanced its antitumor activity in animal models compared to the emulsion form. nih.gov This provides a strong rationale for exploring a similar approach for the purified quassinoid this compound.

Table 2: Potential Components of a Liposomal Formulation for a Quassinoid
ComponentExampleFunction in Formulation
PhospholipidPhosphatidylcholine (PC), Phosphatidylethanolamine (PE)Forms the primary structure of the lipid bilayer.
SterolCholesterolModulates the fluidity and stability of the lipid bilayer.
Charge ModifierDioleoyl-3-trimethylammonium-propane (DOTAP), Distearoyl-sn-glycero-phosphoglycerol (DSPG)Imparts a positive or negative surface charge to the liposome, affecting stability and interaction with cells.
Stealth AgentPolyethylene Glycol (PEG)-conjugated lipidCreates a hydrophilic layer on the liposome surface to reduce uptake by the reticuloendothelial system, prolonging circulation time.

3 Prodrug Design for this compound to Optimize Preclinical Pharmacokinetics

While no specific prodrugs of this compound have been synthetically designed and evaluated, compelling evidence from a closely related compound suggests that this compound may naturally function as a prodrug. A pharmacokinetic study on Bruceoside A, another abundant quassinoid glycoside from Fructus Bruceae, revealed that it is transformed in vivo into the potent anticancer compound Brusatol. sigmaaldrich.com

Bruceoside A itself is a glycoside, meaning it has a sugar molecule attached to its core quassinoid structure (the aglycone). The study showed that following administration to rats, Bruceoside A was not directly converted to its aglycone, Bruceosin, but rather to Brusatol. This biotransformation is thought to be mediated by intestinal bacteria. sigmaaldrich.com This finding is significant as it indicates that the glycoside form of the quassinoid serves as a carrier molecule that is metabolized in the body to release the more active component.

Table 3: In Vivo Transformation of Bruceoside A in Rats sigmaaldrich.com
Administered CompoundMajor Metabolite Detected in PlasmaProposed MechanismPharmacokinetic Implication
Bruceoside A (Glycoside)Brusatol (Active Aglycone)Metabolic transformation, potentially by intestinal microflora.Bruceoside A acts as a prodrug, delivering the active compound Brusatol systemically.

This model of a naturally occurring prodrug within the same chemical family provides a strong foundation for future research on this compound, suggesting that its pharmacokinetic profile is likely linked to its metabolic activation.

Advanced Research Methodologies Applied to Bruceoside E Studies

Omics Technologies in Bruceoside E Research

Omics technologies offer a powerful, systems-level approach to understanding the biological impact of a compound by simultaneously measuring entire pools of biological molecules. rsc.org For a natural product like this compound, these technologies are invaluable for elucidating its mechanism of action, identifying biomarkers of response, and discovering novel therapeutic applications. The integration of genomics, transcriptomics, proteomics, and metabolomics can generate massive datasets that, through bioinformatics analysis, reveal the complex interplay of cellular networks affected by the compound. mdpi.com This holistic perspective is crucial for understanding the polypharmacology often associated with natural products. nih.gov

Proteomics, the large-scale study of proteins, is a cornerstone for deciphering the mechanisms of action of bioactive compounds. By analyzing changes in the abundance, modification, and interaction of proteins within a cell or organism upon treatment with this compound, researchers can identify its direct molecular targets and the downstream pathways it modulates. Quassinoids, the class of compounds to which this compound belongs, are known to affect fundamental cellular processes, and proteomics can pinpoint the specific proteins involved. nih.govnih.gov

Research on related quassinoids, such as Brusatol (B1667952), has shown that they can modulate critical signaling pathways involved in cancer, such as the Nrf2 and STAT3 pathways. nih.govfrontiersin.org A proteomics-based investigation of this compound would therefore likely focus on quantifying changes in proteins within these and other related pathways. Techniques like mass spectrometry-based quantitative proteomics could be employed to compare the proteomes of cells treated with this compound against untreated controls. The findings would provide a detailed map of the protein-level changes, offering direct insights into the compound's functional effects. For instance, such a study could reveal effects on protein synthesis, a known target of some quassinoids. nih.gov

Below is an illustrative table of potential protein changes that could be identified in a hypothetical proteomics study of cancer cells treated with this compound, based on the known activities of related compounds.

Table 1: Illustrative Proteomic Changes in Response to this compound Treatment This table presents hypothetical data for illustrative purposes, based on known targets of related quassinoid compounds.

Protein NameGene SymbolFunctionPathwayHypothetical Change
Nuclear factor erythroid 2-related factor 2NFE2L2Transcription factor, master regulator of antioxidant responseNrf2 PathwayDown-regulated
Signal transducer and activator of transcription 3STAT3Transcription factor, cell proliferation and survivalJAK/STAT PathwayInhibited Activation
Extracellular matrix protein 1ECM1Involved in cell proliferation, angiogenesis, and invasionCancer MetastasisDown-regulated
Proto-oncogene c-MycMYCTranscription factor regulating cell growth and proliferationMultipleDown-regulated
Caspase-3CASP3Executioner caspase in apoptosisApoptosis PathwayUp-regulated (Activated)

Metabolomics provides a direct functional readout of the physiological state of a cell by systematically profiling its complete set of small-molecule metabolites. researchgate.net When a cell is exposed to a bioactive compound like this compound, its metabolic network responds, leading to characteristic changes in the "metabolome." Analyzing these changes can reveal which metabolic pathways are perturbed, providing crucial clues about the compound's mechanism of action and its effects on cellular energy, biosynthesis, and signaling.

The table below illustrates the types of metabolic changes that might be observed in cancer cells following treatment with this compound, reflecting a state of cellular stress and inhibited proliferation.

Table 2: Illustrative Metabolomic Changes in Response to this compound Treatment This table presents hypothetical data for illustrative purposes.

MetaboliteMetabolic PathwayHypothetical ChangePotential Implication
LactateGlycolysisDecreasedInhibition of anaerobic glycolysis (Warburg effect)
Glutathione (B108866) (GSH)Redox HomeostasisDecreasedIncreased oxidative stress, consistent with Nrf2 inhibition
AspartateAmino Acid MetabolismIncreasedDisruption of TCA cycle and nucleotide synthesis
CitrateTCA CycleDecreasedImpaired mitochondrial function
PhosphocholineLipid MetabolismDecreasedInhibition of membrane biosynthesis for new cells

Transcriptomics analyzes the complete set of RNA transcripts in a cell, providing a snapshot of the genes that are actively being expressed. By using techniques like RNA-sequencing (RNA-seq), researchers can determine how this compound alters gene expression patterns on a global scale. This is a powerful method for generating hypotheses about the compound's mechanism of action, as changes in mRNA levels often precede changes in protein levels and cellular function.

A transcriptomics study on this compound would involve treating cells with the compound, extracting the RNA, and sequencing it to quantify the expression level of thousands of genes simultaneously. Bioinformatic analysis of this data can identify differentially expressed genes and the biological pathways they are involved in. For example, based on studies of the related quassinoid Brusatol, which inhibits the Nrf2 pathway, a transcriptomics analysis of this compound would be expected to show down-regulation of Nrf2 target genes. frontiersin.org Similarly, genes involved in cell cycle progression, apoptosis, and metabolic regulation would likely be affected. These findings provide a comprehensive overview of the cellular transcriptional response to the compound.

The following table provides an illustrative example of potential gene expression changes that could be detected by a transcriptomics analysis of cells treated with this compound.

Table 3: Illustrative Transcriptomic Changes in Response to this compound Treatment This table presents hypothetical data for illustrative purposes, based on known pathways affected by related compounds.

GeneGene NameFunctionHypothetical Change
NFE2L2Nuclear factor erythroid 2-related factor 2Regulator of antioxidant responseExpression Down-regulated
HMOX1Heme Oxygenase 1Nrf2 target, antioxidant enzymeExpression Down-regulated
CCND1Cyclin D1Cell cycle regulatorExpression Down-regulated
BCL2B-cell lymphoma 2Anti-apoptotic proteinExpression Down-regulated
DDIT3DNA Damage Inducible Transcript 3Pro-apoptotic transcription factorExpression Up-regulated

Advanced Imaging Techniques in this compound Preclinical Research

Advanced imaging techniques are essential tools in preclinical research, allowing for the direct visualization of a drug's effects at the cellular and whole-organism levels. These methods provide critical spatial and temporal information that complements the molecular data generated by omics technologies. For this compound, imaging can be used to observe its impact on cellular processes in real-time and to monitor its distribution and efficacy in animal models of disease. arxiv.org

Live-cell imaging allows researchers to observe and quantify dynamic biological events in living cells over time. Unlike fixed-cell methods that provide only a static snapshot, live-cell imaging can track cellular responses to a compound like this compound as they happen. Using fluorescence microscopy combined with specific fluorescent probes or genetically encoded reporters, scientists can visualize processes such as cell division, apoptosis, protein trafficking, and changes in organelle morphology.

To study this compound, researchers could use live-cell imaging to monitor cancer cells expressing fluorescent reporters for cell cycle phase or apoptosis (e.g., caspase-3 activation). This would allow for the precise determination of how the compound affects cell fate decisions—for example, whether it causes cell cycle arrest at a specific phase or directly induces programmed cell death. This approach provides a much richer, more dynamic understanding of the compound's cytostatic or cytotoxic effects than endpoint assays alone.

In vivo imaging techniques enable the non-invasive monitoring of biological processes within a living animal, which is a critical step in preclinical drug development. oaepublish.com These methods reduce the number of animals required for a study by allowing for longitudinal assessment of the same subject over time. For evaluating a potential anti-cancer agent like this compound, techniques such as bioluminescence imaging (BLI), fluorescence imaging, and magnetic resonance imaging (MRI) are particularly valuable. oaepublish.comresearchgate.net

Studies on Brucea javanica oil emulsion, the formulation from which this compound is derived, have successfully used MRI to monitor therapeutic efficacy in rat tumor models. oaepublish.comresearchgate.net These studies showed that the treatment slowed tumor growth and increased intratumoral necrosis, findings that were non-invasively quantified with MRI and confirmed with histopathology. oaepublish.com A similar approach could be used for this compound. For instance, cancer cells engineered to express a bioluminescent reporter like luciferase could be implanted in mice. Upon treatment with this compound, the tumor growth could be tracked by measuring the light output. This would provide quantitative data on the compound's ability to inhibit tumor progression in vivo. Furthermore, if this compound were labeled with a fluorescent dye, its biodistribution and accumulation in the tumor could be directly visualized.

The table below summarizes key in vivo imaging modalities and their potential applications in the preclinical evaluation of this compound.

Table 4: Applications of Preclinical In Vivo Imaging for this compound Studies

Imaging ModalityPrincipleApplication for this compoundInformation Gained
Bioluminescence Imaging (BLI)Detection of light produced by luciferase-expressing cellsMonitoring tumor growth in xenograft modelsLongitudinal assessment of anti-tumor efficacy
Fluorescence ImagingDetection of fluorescently-labeled moleculesTracking the biodistribution of labeled this compoundTumor targeting and accumulation, pharmacokinetics
Magnetic Resonance Imaging (MRI)Uses magnetic fields to visualize soft tissue anatomy and functionAssessing changes in tumor volume and necrosisDetailed anatomical changes, differentiation of viable vs. necrotic tissue
Positron Emission Tomography (PET)Detection of radiotracers to measure metabolic activityMeasuring tumor metabolic response (e.g., with FDG-PET)Early assessment of therapeutic response before anatomical changes occur

In Silico Modeling and Bioinformatics in this compound Discovery

In silico modeling and bioinformatics have become indispensable tools in the early stages of drug discovery and development for natural products like this compound. mdpi.com These computational techniques allow researchers to predict and simulate the interactions of compounds with biological targets, analyze large datasets to identify patterns, and generate hypotheses about their mechanisms of action. nih.govarxiv.org

Molecular docking, a key in silico method, has been employed to investigate the binding affinity of this compound and related compounds to various protein targets. For instance, a study focusing on the InhA enzyme, a target for anti-tuberculosis drugs, used Molegro Virtual Docker to predict the inhibitory potential of compounds from Brucea javanica. nih.gov In this study, this compound demonstrated a notable MolDock score, indicating a favorable binding energy. nih.gov Another in silico study investigated the potential of Brucea javanica compounds, including this compound, as inhibitors of the EGFR mutant T790M-L858R-V948R, which is associated with non-small cell lung cancer. researchgate.net Such studies provide a rational basis for prioritizing compounds for further experimental testing. nih.gov

The general workflow of bioinformatics in drug discovery involves several stages, from the initial analysis of raw data to the final interpretation and reporting of variants. nih.gov This process is crucial for managing and making sense of the vast amounts of data generated by modern high-throughput sequencing technologies. nih.gov

Table 1: Molecular Docking Scores of Selected Bruceosides against InhA Enzyme

Compound MolDock Score (Kcal/mol) Hydrogen Bond Energy (Kcal/mol)
This compound -151.98 -9.34
Bruceoside A -163.33 -11.63
Bruceoside D -160.27 -11.77
Bruceoside F -190.76 -11.83

Data sourced from an in-silico study on phytochemicals from Brucea javanica. nih.gov

Network Pharmacology Approaches to Elucidate this compound Targets

Network pharmacology offers a systems-level perspective to understand the complex interactions between drugs, their multiple targets, and the biological networks they modulate. nih.gov This approach is particularly well-suited for studying natural products like those from Brucea javanica, which often contain multiple active components that act on various targets. researchgate.netfrontiersin.org

The core principle of network pharmacology is to construct and analyze networks that connect compounds, proteins (targets), and diseases. nih.govmdpi.com This allows for the identification of key targets and pathways through which a compound or a mixture of compounds exerts its therapeutic effects. acs.orgnih.gov The process typically involves identifying the active ingredients of a medicinal plant, predicting their potential targets using various databases, and then constructing a protein-protein interaction (PPI) network to understand the functional relationships between these targets. nih.gov

In the context of Brucea javanica, network pharmacology studies have been used to explore its mechanisms in treating conditions like lung cancer and oral squamous cell carcinoma. researchgate.netacs.org These studies identify the main active components and their corresponding targets, providing insights into the signaling pathways involved. researchgate.netacs.org For instance, a study on Yadanzi oil, derived from Brucea javanica, used network pharmacology to identify key active ingredients and their targets in lung cancer, which were then validated using molecular docking and in vitro experiments. acs.org While these studies may not have focused exclusively on this compound, they establish a methodological framework that can be applied to investigate its specific targets and pathways.

The construction of these interaction networks often utilizes software like Cytoscape for visualization and analysis, allowing researchers to identify hub proteins and key regulatory pathways. researchgate.netnih.gov

Cheminformatics and Data Mining for this compound Related Research

Cheminformatics and data mining are crucial for managing, analyzing, and extracting valuable knowledge from the vast and complex chemical and biological data associated with natural products research. core.ac.ukdiva-portal.org Cheminformatics applies computational techniques to solve problems in chemistry, including the storage, retrieval, and analysis of chemical information. wikipedia.org Data mining, on the other hand, involves the discovery of patterns and knowledge from large datasets. core.ac.uk

In the context of this compound research, cheminformatics tools can be used to manage its chemical structure, predict its physicochemical properties, and compare it with other known compounds in chemical libraries. wikipedia.orgepa.gov This is fundamental for virtual screening and quantitative structure-activity relationship (QSAR) studies, which aim to predict the biological activity of a compound based on its chemical structure. wikipedia.org

Data mining techniques are employed to analyze large datasets from various sources, including high-throughput screening, 'omics' studies, and scientific literature. core.ac.ukdiva-portal.org This can help in identifying potential new therapeutic applications for this compound, understanding its polypharmacology (its ability to interact with multiple targets), and discovering relationships between its structure and its biological effects. The process of knowledge discovery in databases (KDD) involves several steps, with data mining being the core step of applying algorithms to extract patterns. core.ac.uk Various data mining algorithms, such as C4.5, k-Means, and Support Vector Machines (SVM), have been identified as highly influential in the field. researchgate.net

The integration of cheminformatics and data mining provides a powerful platform for accelerating drug discovery from natural sources. By systematically analyzing chemical and biological data, researchers can gain a deeper understanding of the therapeutic potential of compounds like this compound and design more effective strategies for their development.

Comparative Analysis and Synergy Studies Involving Bruceoside E

Comparative Preclinical Efficacy of Bruceoside E with Established Agents

While direct comparative efficacy studies between this compound and established anticancer agents are not extensively detailed in the available research, the broader family of quassinoids, including compounds structurally related to this compound, has been evaluated against various cancer cell lines. For instance, quassinoids such as brusatol (B1667952) and bruceine D have demonstrated potent cytotoxic effects. nih.gov

Studies on P-388 lymphocytic leukemia cells showed that quassinoids, as a group, significantly inhibit RNA and protein synthesis. nih.gov Notably, the inhibition of DNA synthesis appeared to correlate more directly with their antineoplastic activity in vivo. nih.gov For example, brusatol, a related quassinoid, has shown significant activity against murine lymphocytic leukemia. biorxiv.org

Further research into the specific comparative potency of this compound against standard chemotherapeutic drugs is necessary to fully delineate its preclinical efficacy profile.

Synergistic Interactions of this compound with Other Preclinical Agents

The potential of this compound and related compounds to work in concert with other anticancer agents is an active area of investigation, aiming to enhance therapeutic efficacy and overcome drug resistance.

Although specific combination studies highlighting this compound are limited, research on analogous quassinoids like brusatol provides a strong rationale for exploring such synergistic potentials. Brusatol has been shown to act synergistically with several established and investigational agents across different cancer types.

For example, in aggressive B-cell lymphomas, brusatol demonstrated a synergistic effect when combined with the BCL-2 inhibitor, venetoclax. biorxiv.org This combination significantly enhanced lymphoma cell death, particularly in cells with lower c-MYC protein levels. biorxiv.org The synergy was confirmed by a BLISS Synergy Score greater than 10 in patient-derived samples. biorxiv.org

In colorectal cancer cells, the combination of brusatol and cisplatin (B142131) resulted in a synergistic antitumor effect. nih.govresearchgate.net This was evidenced by a marked inhibition of cell proliferation and an increase in apoptosis compared to treatment with either agent alone. researchgate.net

Furthermore, studies have indicated that brusatol can enhance the apoptotic effects of thalidomide (B1683933) and bortezomib (B1684674) in multiple myeloma cell lines. mdpi.com In non-small cell lung cancer, a synergistic effect was observed when brusatol was used with EGFR-tyrosine kinase inhibitors like erlotinib (B232) or gefitinib. acs.org

These findings with brusatol strongly suggest that this compound may also exhibit synergistic properties when combined with other chemotherapeutic agents, a hypothesis that warrants direct investigation in various cancer cell lines.

Table 1: Examples of Synergistic Combinations with a Related Quassinoid (Brusatol)

Cancer Type Combination Agent Observed Effect Reference
Aggressive B-cell Lymphoma Venetoclax Enhanced cell death biorxiv.org
Colorectal Cancer Cisplatin Synergistic inhibition of proliferation and increased apoptosis nih.govresearchgate.net
Multiple Myeloma Thalidomide, Bortezomib Enhanced apoptotic effects mdpi.com
Non-Small Cell Lung Cancer Erlotinib, Gefitinib Synergistic effect acs.org
Acute Myeloid Leukemia Ara-C Synergistic antileukemia effect sci-hub.se

The mechanistic underpinnings of the synergistic effects observed with quassinoids like brusatol, which are likely shared by this compound, are multifaceted and often involve the modulation of key cellular pathways. A primary mechanism is the inhibition of protein synthesis, which can deplete cancer cells of short-lived proteins crucial for survival and proliferation, such as c-MYC and MCL-1. biorxiv.org

In combination with agents like venetoclax, the brusatol-induced downregulation of MCL-1, a key resistance factor to BCL-2 inhibition, likely explains the observed synergy. biorxiv.org

When combined with cisplatin in colorectal cancer cells, brusatol was found to enhance apoptosis through the mitochondrial pathway. nih.govresearchgate.net This was characterized by an increased release of cytosolic cytochrome c, decreased levels of procaspase-3 and procaspase-9, and an upregulation of the Bax/Bcl-2 ratio. nih.govresearchgate.net

Furthermore, the inhibition of the Nrf2-mediated glucose metabolism by brusatol has been identified as a mechanism that can lead to synergistic antileukemia effects when combined with agents like Ara-C. sci-hub.se The inhibition of protein synthesis by quassinoids is a critical aspect of their action. ucl.ac.uk Studies have shown that polar quassinoids, including bruceine D and E, can also suppress lysosomal proteolytic activity. ucl.ac.uk This broad impact on cellular metabolism and survival pathways provides a strong basis for their synergistic interactions with other anticancer drugs that target different cellular processes. mdpi.com

Future Directions and Research Challenges in Bruceoside E Investigation

Unexplored Biological Activities and Therapeutic Potentials of Bruceoside E

The current understanding of this compound's bioactivity is largely confined to its cytotoxic properties. prota4u.org However, as a member of the diverse quassinoid family, its therapeutic potential may extend far beyond this initial characterization. Many related compounds from Brucea javanica exhibit a wide spectrum of pharmacological effects, suggesting that the bioactivity of this compound is likely underexplored. researchgate.netfrontiersin.org

The therapeutic avenues for other quassinoids provide a roadmap for future this compound investigation:

Antimalarial Activity: Quassinoids are well-known for their potent antimalarial properties. prota4u.org Brusatol (B1667952), a closely related compound, has recently been identified as a multistage transmission blocker for malaria parasites, a previously unreported activity. acs.orgnih.gov Given that other bruceosides have demonstrated potent activity against multi-drug resistant P. falciparum strains, investigating this compound for similar antiplasmodial and transmission-blocking capabilities is a logical and promising direction. prota4u.org

Anti-inflammatory Properties: Brucea javanica extracts have been traditionally used to treat inflammatory conditions like amebic dysentery. tandfonline.com Modern research has confirmed the anti-inflammatory effects of its extracts and constituent compounds such as brusatol. tandfonline.com Therefore, this compound should be systematically screened for anti-inflammatory activity, which could open therapeutic possibilities for a host of inflammatory diseases.

Antiviral Effects: The antiviral potential of quassinoids is another area ripe for exploration. Quassinoids from Eurycoma longifolia have shown activity against the common cold human coronavirus (HCoV-OC43) and SARS-CoV-2. researchgate.net Investigating this compound for efficacy against a broad panel of viruses could uncover novel therapeutic applications.

Mechanism of Action: While cytotoxicity is established, the precise molecular mechanisms remain unclear. The related compound Brusatol has been found to inhibit the EGFR-tyrosine kinase, suggesting a potential mode of action beyond general cytotoxicity. acs.orgresearchgate.net Modern research on other quassinoids points to complex mechanisms including the inhibition of protein synthesis, downregulation of oncoproteins like c-MYC, and modulation of signaling pathways such as NF-κB. frontiersin.orgcore.ac.uknih.gov A deep dive into the specific cellular targets and pathways affected by this compound is essential for its development.

Translational Research Gaps for this compound Beyond Human Clinical Trials

Translational research aims to bridge the gap between basic scientific discoveries and their application in clinical practice. frontiersin.orgmdpi.com For a compound like this compound, which has shown preclinical promise but is far from clinical use, navigating the "valley of death"—where most drug candidates fail—is the primary challenge. prota4u.orgresearchgate.netfrontiersin.org This process is hampered by knowledge gaps, communication barriers, and a lack of integrated research pathways. frontiersin.orgnih.govacer.edu.au

A major hurdle in the translational path is the poor predictive power of preclinical data for human outcomes. nih.gov The biological and methodological limitations of preclinical models culminate in this challenge. pharmafeatures.comresearch.google

Poor Concordance: There is often a significant disconnect between the effects observed in animal studies and those in human trials. nih.govbiorxiv.org Adverse effects that are common in humans, such as headache or fatigue, may not be detectable in animal models. nih.gov This is particularly true for immunomodulatory drugs, where preclinical models are notoriously poor at predicting human-specific reactions like cytokine release syndromes. nih.gov

Toxicity Prediction: Quassinoids, including the related compound brusatol, have been associated with toxic side effects such as nausea and vomiting in early clinical trials, which ultimately halted their development. acs.org Predicting the precise nature and severity of such toxicities in humans based on animal data is exceptionally difficult.

Emerging Predictive Tools: To bridge this gap, new approaches are being developed. Machine learning and artificial intelligence models are being trained on large datasets integrating chemical, genomic, and proteomic information to better predict human toxicity and drug responses, reducing the reliance on animal testing. nih.gov

To increase the likelihood of translational success for this compound, its preclinical development pathway must be strategically optimized. This involves adopting more predictive models, utilizing advanced analytical methods, and planning for common developmental roadblocks.

Q & A

Q. What methodologies are recommended for isolating and characterizing Bruceoside E from natural sources?

this compound can be isolated from Brucea javanica using solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like HPLC or column chromatography for purification . Structural characterization requires spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) for determining carbon-hydrogen frameworks.
  • Mass Spectrometry (MS) to confirm molecular weight and fragmentation patterns.
  • X-ray crystallography (if crystals are obtainable) for absolute stereochemical assignment . Table 1: Key Structural Features of Bruceosides A-F
CompoundR1 GroupR2 Group
This compoundNoneCOO(C3H7)
Bruceoside ACH3C=O
Bruceoside DNoneC=O
Source: Structural data from and

Q. How can researchers validate the purity of this compound post-isolation?

Purity is assessed via:

  • High-Performance Liquid Chromatography (HPLC) with UV detection to ensure a single peak.
  • Melting Point Analysis to compare with literature values.
  • Thin-Layer Chromatography (TLC) under multiple solvent systems to confirm homogeneity .

Advanced Research Questions

Q. What experimental strategies are effective for studying structure-activity relationships (SAR) of this compound?

Focus on modifying functional groups (e.g., ester at R2 in this compound vs. ketone in Bruceoside D) and testing biological activity:

  • Synthetic Analogues : Replace the C3H7 ester group with shorter/longer alkyl chains or polar moieties.
  • In Vitro Assays : Use cytotoxicity screens (e.g., against cancer cell lines) or anti-inflammatory models (e.g., COX-2 inhibition) to compare activity across analogues .
  • Computational Docking : Predict binding affinities to target proteins (e.g., NF-κB or apoptosis regulators) using molecular modeling software .

Q. How can researchers address contradictions in reported biological activities of this compound?

Discrepancies may arise from variations in assay protocols or source material. Mitigation strategies include:

  • Standardized Assays : Adopt consensus protocols (e.g., NIH Guidelines for cytotoxicity testing).
  • Comparative Studies : Replicate conflicting studies under controlled conditions to isolate variables (e.g., solvent used for extraction).
  • Meta-Analysis : Systematically review existing data to identify trends or outliers .

Q. What challenges arise in the total synthesis of this compound, and how can they be resolved?

Key challenges:

  • Stereochemical Complexity : Multi-step synthesis requiring chiral auxiliaries or asymmetric catalysis.
  • Ester Group Stability : Protect reactive sites (e.g., using tert-butyl groups) during synthesis.
  • Scalability : Optimize reaction conditions (e.g., solvent, temperature) for high-yield intermediates .

Methodological Considerations

Q. How should researchers design experiments to explore this compound’s mechanism of action?

  • Hypothesis-Driven Workflow :

Target Identification : Use proteomics or transcriptomics to identify proteins/genes affected by this compound.

Pathway Analysis : Validate targets via siRNA knockdown or CRISPR-Cas9 editing.

In Vivo Models : Test efficacy in disease-specific animal models (e.g., xenograft tumors for anticancer activity) .

  • Controls : Include positive (e.g., known inhibitors) and negative (vehicle-only) controls to validate specificity.

Q. What statistical approaches are suitable for analyzing dose-response data in this compound studies?

  • Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate IC50/EC50 values.
  • ANOVA with Post-Hoc Tests : Compare multiple doses across cell lines or treatment groups.
  • Bootstrap Analysis : Assess confidence intervals for small sample sizes .

Data Presentation and Reproducibility

Q. How can researchers ensure reproducibility in this compound studies?

  • Detailed Experimental Sections : Document solvent grades, instrument settings, and reaction times explicitly .
  • Raw Data Sharing : Provide HPLC chromatograms, NMR spectra, and crystallography files in supplementary materials.
  • Interlab Validation : Collaborate with independent labs to verify key findings .

Table 2: Recommended Analytical Techniques for this compound

ParameterTechnique
PurityHPLC, TLC
StructureNMR, MS, X-ray
BioactivityCytotoxicity assays, ELISA

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.